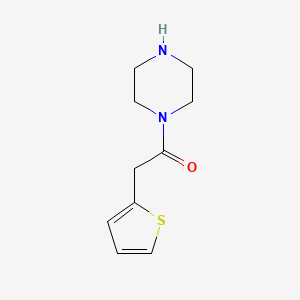

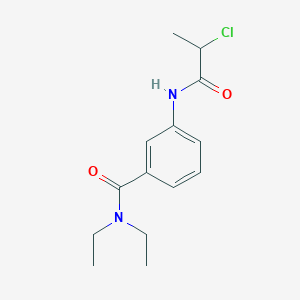

![molecular formula C16H19NO5S2 B2458369 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1021046-44-5](/img/structure/B2458369.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two methoxy groups attached to a phenyl ring. The presence of the acetamide group indicates that it might have some biological activity, as acetamides are found in a variety of pharmaceuticals.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by the introduction of the functional groups. The exact synthesis pathway would depend on the desired yield, cost, and other factors.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfur atom in the thiophene ring would add to this complexity.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties.科学的研究の応用

Synthetic Chemistry Applications

- Oxidative Radical Cyclization : N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide, a compound related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide, was utilized in a study by Chikaoka et al. (2003) for Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to erythrinanes, a class of natural products with various biological activities. This process highlights the compound's utility in complex organic syntheses.

- Enzymatic Modification : Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, similar in structure to the research chemical , to produce dimers with higher antioxidant capacity. This research indicates the potential of using enzymatic methods to enhance the properties of phenolic compounds for applications in bioactive compounds and antioxidants (Adelakun et al., 2012).

Pharmacological Applications

- Glutaminase Inhibition : A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar structural motif with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide, revealed their potential as glutaminase inhibitors. These inhibitors can attenuate the growth of cancer cells, suggesting the compound's relevance in cancer research (Shukla et al., 2012).

- Anticancer and Anti-HCV Activities : The synthesis and pharmacological evaluation of celecoxib derivatives, which bear a resemblance in pharmacological targeting to the compound of interest, were explored by Ş. Küçükgüzel et al. (2013). These derivatives demonstrated potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, indicating a broad spectrum of therapeutic applications (Ş. Küçükgüzel et al., 2013).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.

将来の方向性

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail.

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylsulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S2/c1-21-13-6-5-12(10-14(13)22-2)7-8-17-15(18)11-24(19,20)16-4-3-9-23-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZIJGAJLIFJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

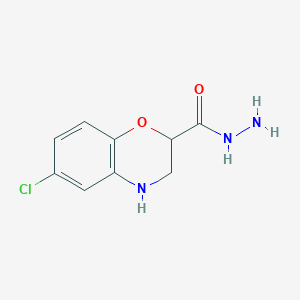

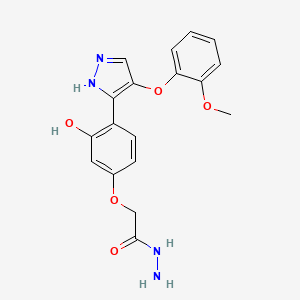

![7-[2-[(2-Chlorophenyl)methoxy]-5-nitrophenyl]-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B2458289.png)

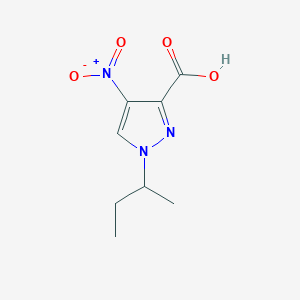

![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)

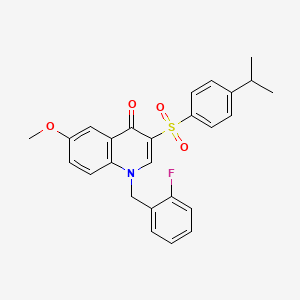

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458297.png)

![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2458300.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2458305.png)

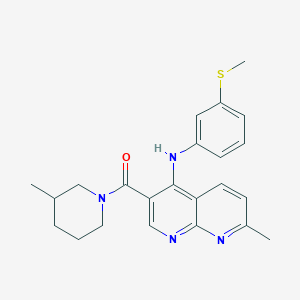

![N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2458308.png)